4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indenamines It is characterized by the presence of methoxy groups at the 4 and 5 positions, a methyl group attached to the nitrogen atom, and a dihydroindenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one.
Michael Addition Reaction: The starting material undergoes a Michael addition reaction with various nucleophiles, such as piperidine, N-methyl piperazine, and morpholine, under specific reaction conditions.
Hydrogenation and Methylation: The resulting product is then subjected to hydrogenation and methylation to introduce the N-methyl group and obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated indenamines .
Scientific Research Applications
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine hydrochloride
- Donepezil hydrochloride
Uniqueness
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific structural features, such as the presence of methoxy groups and the N-methyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-9-6-8-4-5-11(14-2)12(15-3)10(8)7-9;/h4-5,9,13H,6-7H2,1-3H3;1H |
InChI Key |
NGAKOVDKOXSKIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C1)C(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.